molecular formula C12H11Cl3N2 B586666 (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 175779-27-8

(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B586666
M. Wt: 289.584
InChI Key: DPPAKKMPHBZNQA-LLVKDONJSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .

Scientific Research Applications

Toxicity and Metabolism

TaClo has been explored for its dopaminergic neurotoxic potential, drawing parallels with known neurotoxins such as MPTP. It exhibits strong cytotoxic activity towards neuronal-like clonal pheochromocytoma PC12 cells, indicating its potential contribution to neuronal cell death in diseases like Parkinson’s (Bringmann et al., 2006). Additionally, its metabolism has been shown to result in the formation of potentially cytotoxic metabolites, further implicating TaClo in neurotoxic pathways (Bringmann et al., 2002).

Neurotoxicity and Neurodegeneration

Studies have focused on the neurotoxic properties of TaClo, especially its role in Parkinson's disease etiology. It is suggested that TaClo, formed endogenously in humans, could be involved in neurodegenerative diseases through its potent dopaminergic neurotoxicity, similar to the effects observed with MPTP exposure (Riederer et al., 2002). The compound's effects on catecholamine biosynthesis further support its potential role in disrupting dopamine metabolism, a key feature in Parkinson's disease pathology (Bringmann et al., 2002).

Cell Cycle and Apoptosis

TaClo has been investigated for its impact on cell cycle progression and induction of apoptosis in neuroblastoma cell lines. These studies highlight its potential to disrupt cellular functions leading to apoptosis, further emphasizing its neurotoxic implications (Sharma et al., 2017; Akundi et al., 2004).

Safety And Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and methods of synthesis. It could also involve studying related compounds or developing new methods of analysis .

properties

IUPAC Name

(1R)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPAKKMPHBZNQA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858515
Record name (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

CAS RN

175779-28-9
Record name (1R)-1-(Trichloromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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